Mesdopetam

Descripción

MESDOPETAM is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a dopamine d3 receptor antagonist.

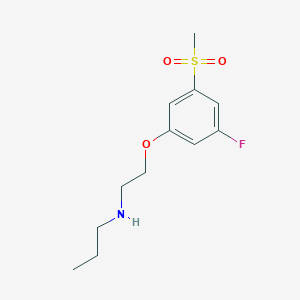

Structure

3D Structure

Propiedades

IUPAC Name |

N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FNO3S/c1-3-4-14-5-6-17-11-7-10(13)8-12(9-11)18(2,15)16/h7-9,14H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBPYFBXSLJHCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403894-72-3 | |

| Record name | IRL-790 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403894723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesdopetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethyl)propan-1-amine (2R,3R)-2,3-dihydroxysuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESDOPETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD4QV8GX26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Mesdopetam: IUPAC Name, Chemical Structure, and Core Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesdopetam, also known as IRL790, is a novel investigational drug candidate with a unique pharmacological profile as a dopamine D3 receptor antagonist. It is currently under development for the treatment of Parkinson's disease, particularly levodopa-induced dyskinesia (LID), and has potential applications in other neurological and psychiatric disorders. This technical guide provides a comprehensive overview of Mesdopetam's chemical properties, including its IUPAC name and structure, alongside key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Chemical Identity

IUPAC Name: N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine[1]

Chemical Structure:

Image Source: Chemwy.com

SMILES: CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F

Quantitative Data Summary

The following tables summarize the key in vitro binding affinities and in vivo pharmacokinetic parameters of Mesdopetam.

Table 1: In Vitro Receptor Binding Affinity of Mesdopetam

| Target | Ki (nM) | Assay Type | Source |

| Dopamine D3 Receptor | 90 | Radioligand Binding Assay | [1] |

| Dopamine D2 Receptor | 540-750 | Radioligand Binding Assay | [1] |

| Sigma σ1 Receptor | 870 | Radioligand Binding Assay | [1] |

Table 2: Pharmacokinetic Parameters of Mesdopetam in Healthy Male Volunteers (Single Ascending Dose) [2]

| Dose | Cmax (nmol/L) (Mean ± SD) | tmax (h) (Median, Range) | t1/2 (h) (Mean ± SD) | AUC0–∞ (nmol·h/L) (Mean ± SD) | CL/F (L/h) (Mean ± SD) |

| 15 mg | 73.6 ± 18.4 | 2.0 (1.0-4.0) | 6.4 ± 1.9 | 786 ± 298 | 32.5 ± 6.2 |

| 80 mg | N/A | N/A | 7.1 ± 1.0 | N/A | 23.8 ± 4.3 |

| 120 mg | 1940 ± 326 | N/A | N/A | 17300 ± 4620 | N/A |

Data extracted from a Phase I clinical trial.

Experimental Protocols

Radioligand Binding Assay for Dopamine D3 Receptor

This protocol outlines a general method for determining the binding affinity of a compound like Mesdopetam to the dopamine D3 receptor.

1. Materials:

- HEK293 cells stably expressing the human dopamine D3 receptor.

- Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

- Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

- Radioligand: [3H]-Spiperone (a commonly used radioligand for D2-like receptors).

- Non-specific binding control: Haloperidol (10 µM).

- Test compound: Mesdopetam at various concentrations.

- Glass fiber filters (e.g., Whatman GF/B).

- Scintillation cocktail.

- Scintillation counter.

2. Membrane Preparation:

- Harvest HEK293-D3 cells and homogenize in ice-cold membrane preparation buffer.

- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

- Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

- Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

3. Binding Assay:

- In a 96-well plate, add the following in triplicate:

- Assay buffer

- Membrane preparation (typically 20-50 µg of protein)

- [3H]-Spiperone at a concentration near its Kd (e.g., 1 nM)

- Either:

- Vehicle (for total binding)

- Haloperidol (10 µM) (for non-specific binding)

- Mesdopetam at a range of concentrations (for competition binding)

- Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

4. Filtration and Counting:

- Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

- Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

5. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- For competition experiments, plot the percentage of specific binding against the logarithm of the Mesdopetam concentration.

- Determine the IC50 value (the concentration of Mesdopetam that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Diagrams

Mesdopetam's Antagonism of the Dopamine D3 Receptor Signaling Pathway

Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. Activation of the D3 receptor by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Mesdopetam, as a D3 receptor antagonist, blocks the binding of dopamine, thereby preventing this signaling cascade and maintaining normal cAMP levels.

Caption: Mesdopetam antagonizes the D3 receptor, preventing dopamine-mediated inhibition of adenylyl cyclase.

Experimental Workflow for Assessing Mesdopetam's Effect on Dopamine Release

This diagram illustrates a typical experimental workflow to investigate the effect of Mesdopetam on dopamine release in a preclinical setting, such as in vivo microdialysis in a rodent model of Parkinson's disease.

Caption: Workflow for in vivo microdialysis to measure Mesdopetam's effect on dopamine release.

References

An In-depth Technical Guide to the Synthesis and Purification of Mesdopetam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesdopetam, also known as IRL790, is a novel dopamine D3 receptor antagonist developed for the treatment of Parkinson's disease and other neurological disorders. Its chemical name is N-[2-(3-fluoro-5-methylsulfonyl-phenoxy)ethyl]propan-1-amine. This technical guide provides a detailed overview of the synthesis and purification methods for mesdopetam and its pharmaceutically preferred hemitartrate salt, compiled from publicly available patent literature. The information herein is intended to provide researchers and drug development professionals with a comprehensive understanding of the chemical processes involved in the manufacturing of this promising therapeutic agent.

Synthesis of Mesdopetam Free Base

The synthesis of mesdopetam free base can be achieved through a multi-step process, commencing with the preparation of a key intermediate, 3-fluoro-5-(methylsulfonyl)phenol. This intermediate is then coupled with a suitable amine-containing side chain.

Synthesis of Key Intermediate: 3-Fluoro-5-(methylsulfonyl)phenol

A plausible synthetic route to 3-fluoro-5-(methylsulfonyl)phenol is outlined below.

Experimental Protocol:

-

Step 1: Synthesis of 3,5-difluorophenyl methyl sulfide. In a suitable reactor, 1,3,5-trifluorobenzene is reacted with sodium thiomethoxide in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic aromatic substitution. Upon completion, the reaction is quenched, and the product is extracted and purified.

-

Step 2: Oxidation to 3,5-difluorophenyl methyl sulfone. The 3,5-difluorophenyl methyl sulfide is then oxidized to the corresponding sulfone. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) at controlled temperatures.

-

Step 3: Nucleophilic Substitution to 3-fluoro-5-methoxyphenyl methyl sulfone. The 3,5-difluorophenyl methyl sulfone is subjected to a nucleophilic substitution reaction with sodium methoxide. This reaction selectively replaces one of the fluorine atoms with a methoxy group.

-

Step 4: Demethylation to 3-fluoro-5-(methylsulfonyl)phenol. The final step in the synthesis of the key intermediate is the demethylation of the methoxy group. This can be achieved using a strong acid such as hydrobromic acid or a Lewis acid like boron tribromide.

Final Assembly of Mesdopetam

The final assembly of mesdopetam involves the alkylation of the synthesized 3-fluoro-5-(methylsulfonyl)phenol with an appropriate side chain.

Experimental Protocol:

-

Step 1: Synthesis of the Side Chain. The side chain, N-(2-bromoethyl)propan-1-amine, can be prepared by reacting 2-(propylamino)ethanol with a brominating agent like phosphorus tribromide.

-

Step 2: Alkylation. 3-fluoro-5-(methylsulfonyl)phenol is reacted with N-(2-bromoethyl)propan-1-amine in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile. The reaction mixture is heated to drive the O-alkylation to completion.

-

Step 3: Work-up and Isolation. After the reaction is complete, the mixture is filtered to remove inorganic salts. The filtrate is then concentrated, and the crude mesdopetam free base is isolated.

Purification of Mesdopetam Free Base

Purification of the crude mesdopetam free base is crucial to remove any unreacted starting materials, by-products, and other impurities. A common method for the purification of amines is through crystallization of an acid addition salt.

Synthesis and Purification of Mesdopetam Hemitartrate

The hemitartrate salt of mesdopetam is a preferred form for pharmaceutical development due to its improved stability and solubility.

Experimental Protocol:

-

Step 1: Salt Formation. The crude mesdopetam free base is dissolved in a suitable solvent, such as ethanol or isopropanol. A solution of L-(+)-tartaric acid (0.5 equivalents) in the same solvent is then added to the mesdopetam solution.

-

Step 2: Crystallization. The mixture is stirred, and the mesdopetam hemitartrate salt is allowed to crystallize, often with cooling to improve the yield.

-

Step 3: Isolation and Drying. The crystalline salt is collected by filtration, washed with a small amount of cold solvent, and then dried under vacuum to yield the purified mesdopetam hemitartrate.

Data Presentation

| Parameter | Value/Range |

| Synthesis Yields | |

| Overall Yield | Not Reported |

| Purification | |

| Purity (Post-crystallization) | >99% (Typical) |

| Analytical Methods | |

| Purity Assessment | HPLC, LC-MS |

| Structural Elucidation | NMR, Mass Spectrometry |

Visualizations

Mesdopetam Synthesis Workflow

Caption: Synthetic pathway for Mesdopetam Hemitartrate.

Purification Workflow

Mesdopetam: A Technical Overview of its Dopamine D3 Receptor Binding Affinity and Selectivity

For Immediate Distribution

GOTHENBURG, SWEDEN – November 26, 2025 – This document provides a detailed technical guide on the pharmacological profile of mesdopetam (IRL-790), a novel dopamine D2 and D3 receptor antagonist with a notable preference for the D3 subtype.[1] Developed to address motor and psychiatric complications in Parkinson's disease, mesdopetam is characterized as a "psychomotor stabilizing" agent.[1] This whitepaper is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at mesdopetam's receptor binding profile, the experimental methods used for its characterization, and its proposed mechanism of action.

Core Pharmacological Attributes of Mesdopetam

Mesdopetam was designed with agonist-like physicochemical properties, such as a smaller molecular size and greater hydrophilicity, to achieve a unique interaction with dopamine receptors.[1] Despite this, it functions as an antagonist, displaying no intrinsic activity.[1] Its primary mechanism is believed to involve the antagonism of D3 autoreceptors, which leads to a disinhibition of dopamine release in key brain regions like the prefrontal cortex, ventral tegmental area, and striatum.[1]

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of mesdopetam for various neurotransmitter receptors has been quantified using in vitro radioligand binding assays. The data, summarized in the tables below, highlight its selectivity for the dopamine D3 receptor.

Dopamine Receptor Binding Profile

| Receptor Subtype | Binding Affinity (Ki) [nM] | Source(s) |

| Dopamine D3 | 90 | |

| Dopamine D2 | 540–750 |

Note: Binding affinity data for Dopamine D1, D4, and D5 receptors are not publicly available at the time of this publication.

Off-Target Receptor Binding Profile

| Receptor | Binding Affinity (Ki) [nM] | Source(s) |

| Sigma σ1 | 870 | |

| Serotonin 5-HT1A | Some affinity noted, quantitative data not available | |

| Serotonin 5-HT2A | Some affinity noted, quantitative data not available |

Selectivity Ratios

| Comparison | Selectivity Ratio (D2 Ki / D3 Ki) | Source(s) |

| D2 vs D3 | 6- to 8-fold preference for D3 |

Experimental Protocols: Radioligand Binding Assays

The determination of mesdopetam's binding affinities is achieved through competitive radioligand binding assays, a gold standard for such measurements. While specific protocols for mesdopetam are proprietary, the following outlines a representative methodology based on standard industry practices.

Principle of the Assay

This assay measures the ability of a test compound (mesdopetam) to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. This value is then used to calculate the binding affinity (Ki) of the test compound for the receptor.

Materials

-

Receptor Source: Cell membranes from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D2, D3).

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Spiperone or [³H]-Raclopride).

-

Test Compound: Mesdopetam.

-

Assay Buffer: A buffered solution to maintain physiological pH and ionic strength.

-

Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure

-

Incubation: A constant concentration of the radioligand and varying concentrations of mesdopetam are incubated with the receptor-containing cell membranes.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, trapping the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Counting: The radioactivity on each filter is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 value of mesdopetam, which is then converted to a Ki value using the Cheng-Prusoff equation.

Visualizing Mesdopetam's Mechanism and Experimental Workflow

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

Caption: Workflow of a competitive radioligand binding assay.

Caption: Proposed mechanism of mesdopetam at the D3 autoreceptor.

Conclusion

Mesdopetam demonstrates a clear preference for the dopamine D3 receptor over the D2 receptor, with a selectivity ratio of 6- to 8-fold. Its antagonist activity at presynaptic D3 autoreceptors is proposed to underlie its therapeutic effects by increasing dopamine release. Further research is warranted to fully characterize its binding profile across all dopamine receptor subtypes and to elucidate the clinical implications of its interactions with serotonin and sigma receptors.

References

Preclinical Pharmacology and Toxicology of Mesdopetam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesdopetam (IRL790) is a novel investigational drug under development for the treatment of Parkinson's disease (PD), specifically targeting levodopa-induced dyskinesias (LIDs) and psychosis.[1][2] It is a small molecule that acts as a dopamine D3 receptor antagonist.[2] This technical guide provides a comprehensive overview of the publicly available preclinical pharmacology and toxicology data for Mesdopetam. The information is intended to inform researchers, scientists, and drug development professionals about the preclinical profile of this compound.

Pharmacology

Mechanism of Action

Mesdopetam is a dopamine D2 and D3 receptor antagonist with a notable preference for the D3 receptor.[3] The rationale behind its development was to create a dopamine receptor antagonist with agonist-like physicochemical properties, hypothesizing this would lead to a unique in vivo profile with fewer motor side effects compared to conventional antagonists. The primary mechanism of action is the blockade of dopamine D3 receptors, which are implicated in the pathophysiology of both LIDs and psychosis.[3]

Receptor Binding Profile

In vitro radioligand binding assays have been conducted to determine the affinity of Mesdopetam for various neurotransmitter receptors. The available data are summarized in the table below.

| Receptor/Target | Ligand | Source | Ki (nM) |

| Dopamine D3 | [3H]Spiperone | Human, recombinant | 90 |

| Dopamine D2 | [3H]Spiperone | Human, recombinant | 540-750 |

| Sigma σ1 | - | - | 870 |

| Serotonin 5-HT1A | - | - | Affinity noted |

| Serotonin 5-HT2A | - | - | Affinity noted |

| Table 1: In Vitro Receptor Binding Affinities of Mesdopetam. |

In Vivo Pharmacology

The in vivo effects of Mesdopetam have been evaluated in rodent models of Parkinson's disease and related motor and psychiatric symptoms.

In a unilateral 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease in rats, a model that mimics the motor symptoms and treatment-related complications seen in humans, Mesdopetam has demonstrated the ability to reduce LIDs.

| Animal Model | Treatment | Doses | Key Findings |

| 6-OHDA-lesioned rats | Mesdopetam | 3 and 10 mg/kg, s.c. | Reduction in abnormal involuntary movements (AIMs). |

| 6-OHDA-lesioned rats | Mesdopetam | Not specified | Suppression of L-DOPA sensitization, suggesting potential for preventing the development of LIDs. |

| Table 2: Effects of Mesdopetam in a Preclinical Model of Levodopa-Induced Dyskinesia. |

The potential of Mesdopetam to treat psychosis has been investigated in a rodent model of Parkinson's disease psychosis.

| Animal Model | Treatment | Doses | Key Findings |

| Rat model of PD psychosis | Mesdopetam | 3 and 10 mg/kg, s.c. | Normalized psychosis-related brain wave activity, similar to atypical antipsychotics. |

| Table 3: Effects of Mesdopetam in a Preclinical Model of Psychosis. |

Mesdopetam's effects on locomotor activity have been assessed to understand its potential for motor side effects.

| Animal Model | Condition | Treatment | Doses | Key Findings |

| Rats | Spontaneous | Mesdopetam | Not specified | No effect on spontaneous locomotor activity. |

| Rats | Dextroamphetamine-induced hyperactivity | Mesdopetam | Not specified | Reduced hyperlocomotor activity. |

| Rats | Dizocilpine-induced hyperactivity | Mesdopetam | Not specified | Reduced hyperlocomotor activity. |

| Table 4: Effects of Mesdopetam on Locomotor Activity in Rats. |

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease

This model is a cornerstone for preclinical research in Parkinson's disease.

Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway, mimicking the dopamine depletion seen in Parkinson's disease.

Procedure:

-

Animal Preparation: Adult male rats are anesthetized.

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small hole is drilled in the skull to allow access to the medial forebrain bundle (MFB).

-

6-OHDA Injection: A solution of 6-OHDA is slowly infused into the MFB of one hemisphere. 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons.

-

Post-operative Care: Animals are monitored for recovery and receive appropriate care.

-

Behavioral Testing: After a recovery period, animals are tested for motor deficits, often by assessing rotational behavior in response to a dopamine agonist like apomorphine. Animals with successful lesions will exhibit contralateral rotations.

To induce LIDs, the 6-OHDA-lesioned animals are chronically treated with levodopa. The severity of dyskinesia is then scored using an Abnormal Involuntary Movement Scale (AIMS).

Signaling Pathways and Experimental Workflows

Dopamine D3 Receptor Signaling Pathway

Mesdopetam's primary target is the dopamine D3 receptor, a G protein-coupled receptor (GPCR). The diagram below illustrates the general signaling pathway associated with D3 receptor activation and its inhibition by Mesdopetam.

Dopamine D3 Receptor Signaling Pathway

Preclinical Evaluation Workflow for Anti-Dyskinetic Drugs

The following diagram outlines a typical workflow for the preclinical evaluation of a compound like Mesdopetam for its anti-dyskinetic potential.

References

Mesdopetam's Role in Modulating Dopamine Signaling Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of mesdopetam (IRL790), a novel dopamine D3 receptor antagonist. It details the compound's molecular pharmacology, mechanism of action, and the experimental methodologies used to characterize its effects on dopamine signaling.

Introduction

Mesdopetam (IRL790) is a selective dopamine D3 receptor antagonist developed for the treatment of motor and psychiatric complications associated with Parkinson's disease (PD), particularly levodopa-induced dyskinesia (LIDs) and psychosis.[1][2][3] Unlike conventional dopamine antagonists, mesdopetam was designed based on agonist-like structural motifs, resulting in unique psychomotor stabilizing properties.[4] It modulates aberrant dopamine signaling that contributes to movement disorders, without significantly impacting normal motor function.[5] The World Health Organization (WHO) has recognized its unique mechanism by assigning it the new International Nonproprietary Name (INN) "mesdopetam".

Molecular Pharmacology and Binding Profile

Mesdopetam exhibits a distinct binding profile, with a notable preference for the dopamine D3 receptor over the D2 receptor. This selectivity is crucial to its therapeutic action, as D3 receptors are implicated in the pathophysiology of LIDs.

Quantitative Binding Affinity Data

The binding affinities of mesdopetam for various receptors have been determined through in vitro radioligand binding assays. The data highlights its 6- to 8-fold selectivity for the D3 receptor over the D2 receptor.

| Receptor Target | Ligand/Assay | Binding Affinity (Ki) | Reference |

| Human Dopamine D3 | Recombinant | 90 nM | |

| Human Dopamine D2 | Recombinant | 540 - 750 nM | |

| Human Sigma σ1 | Not Specified | 870 nM | |

| Human Serotonin 5-HT1A | Not Specified | Some Affinity | |

| Human Serotonin 5-HT2A | Not Specified | Some Affinity |

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines the general methodology used to determine the binding affinity (Ki) of a test compound like mesdopetam.

-

Objective: To determine the concentration of a test compound that inhibits 50% of a specific radioligand binding to a target receptor (IC50), which is then used to calculate the binding affinity constant (Ki).

-

Materials & Reagents:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D3 or D2).

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope, such as [³H]-Spiperone.

-

Test Compound: Mesdopetam, prepared in serial dilutions.

-

Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol or Butaclamol) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

Filtration System: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

-

-

Procedure:

-

Assay Setup: The assay is performed in a 96-well plate.

-

Incubation: Three types of wells are prepared:

-

Total Binding: Contains cell membranes, radioligand, and assay buffer.

-

Non-specific Binding (NSB): Contains cell membranes, radioligand, and a high concentration of the non-specific agent.

-

Competition Binding: Contains cell membranes, radioligand, and varying concentrations of the test compound (mesdopetam).

-

-

The plate is incubated (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

-

Filtration: The contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer.

-

Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific Binding Calculation: Specific Binding = Total Binding - Non-specific Binding.

-

IC50 Determination: The percentage of specific binding is plotted against the log concentration of the test compound. A sigmoidal curve is fitted to the data using non-linear regression to determine the IC50 value.

-

Ki Calculation: The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualization: Radioligand Binding Assay Workflow

Mechanism of Action in Dopamine Signaling

Dopamine D2-like receptors (D2, D3, D4) are G protein-coupled receptors that inhibit adenylyl cyclase. D3 receptors are expressed both pre-synaptically as autoreceptors on dopamine neurons and post-synaptically in brain regions like the nucleus accumbens and striatum. In conditions like PD with chronic levodopa treatment, D3 receptor expression is often upregulated, contributing to aberrant signaling and LIDs.

Mesdopetam's primary mechanism involves the antagonism of D3 autoreceptors. By blocking these inhibitory presynaptic receptors, mesdopetam disinhibits dopamine release, leading to a stabilization of dopamine neurotransmission in key brain circuits. This action is thought to normalize the pathological signaling that underlies dyskinesia and psychosis without compromising the anti-parkinsonian effects of levodopa.

Visualization: Mesdopetam's Action at the Dopaminergic Synapse```dot

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

-

Objective: To measure the effect of mesdopetam on dopamine release in brain regions such as the striatum or prefrontal cortex.

-

Experimental Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of a rat or mouse.

-

Perfusion: The probe, which has a semipermeable membrane at its tip, is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., <3 µl/min).

-

Sampling: Neurotransmitters (like dopamine) in the extracellular space diffuse across the membrane and into the aCSF. This fluid (the dialysate) is collected in small fractions at regular intervals.

-

Drug Administration: After a stable baseline of dopamine is established, mesdopetam is administered (systemically or locally through the probe).

-

Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

-

Expected Outcome: Based on its D3 autoreceptor antagonist mechanism, mesdopetam is expected to increase extracellular dopamine levels in terminal regions of dopamine pathways.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the electrical activity of individual neurons, providing insights into how a drug affects neuronal firing and synaptic properties.

-

Objective: To determine how mesdopetam modulates the intrinsic firing properties of dopamine neurons in the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA).

-

Experimental Protocol:

-

Slice Preparation: The brain is rapidly extracted and placed in ice-cold, oxygenated cutting solution. Thin (e.g., 250-300 µm) brain slices containing the SNc or VTA are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with warm, oxygenated aCSF.

-

Cell Identification: Dopamine neurons are visually identified using infrared differential interference contrast (IR-DIC) microscopy. They are typically larger and have a characteristic shape.

-

Patching: A glass micropipette with a very fine tip, filled with an internal solution mimicking the cell's cytoplasm, is carefully guided to the surface of a neuron. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette and the cell membrane. A further pulse of suction ruptures the membrane patch, allowing electrical access to the cell's interior ("whole-cell" configuration).

-

Data Acquisition: The neuron's membrane potential and currents are recorded. In current-clamp mode, the firing rate and pattern can be measured. In voltage-clamp mode, specific synaptic currents can be isolated.

-

Drug Application: After recording a stable baseline, mesdopetam is added to the perfusion bath to observe its effects on neuronal activity.

-

-

Expected Outcome: By blocking D2/D3 autoreceptors on the soma and dendrites of dopamine neurons, mesdopetam would be expected to increase their firing rate.

Clinical Development and Human Pharmacology

Mesdopetam has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with Parkinson's disease.

Summary of Clinical Trial Findings

Phase I and II studies have demonstrated that mesdopetam is generally safe and well-tolerated. Efficacy data from Phase II trials suggest a dose-dependent antidyskinetic effect.

| Trial Phase | Population | Key Objectives | Selected Outcomes | Reference |

| Phase I | Healthy Male Volunteers | Safety, Tolerability, Pharmacokinetics (PK) | Well-tolerated up to 120 mg single dose and 80 mg multiple doses. Rapid absorption, dose-linear PK, half-life ~7 hours, supporting twice-daily dosing. | |

| Phase IIa | PD Patients with LIDs | Proof-of-Concept, Efficacy | Dose-dependent increase in "Good ON-time" (time without troublesome dyskinesia). The 7.5 mg twice-daily dose showed a significant increase of 5.6 hours vs 1 hour for placebo. | |

| Phase IIb | PD Patients with LIDs | Dose-Finding, Efficacy, Safety | Primary endpoint (change in "Good ON-time") was not met. However, statistically significant and clinically meaningful improvements were seen in the secondary endpoint UDysRS (Unified Dyskinesia Rating Scale) at 2.5 mg and 7.5 mg doses. The 7.5 mg dose was identified for Phase III. |

Experimental Protocol: Phase I First-in-Human (FIH) Study

This protocol describes a typical randomized, double-blind, placebo-controlled study to assess a new drug in healthy volunteers.

-

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending doses (SAD) and multiple ascending doses (MAD) of mesdopetam.

-

Design:

-

Part 1: SAD: Healthy subjects are randomized into cohorts. Within each cohort, subjects receive a single oral dose of either mesdopetam or a placebo. Doses are escalated in subsequent cohorts after a safety review of the previous dose level.

-

Part 2: MAD: Subjects receive multiple doses of mesdopetam or placebo over a set period (e.g., twice daily for 7 days) to assess steady-state pharmacokinetics and tolerability upon repeated dosing.

-

-

Assessments:

-

Safety & Tolerability: Monitored through adverse event (AE) reporting, physical examinations, vital signs, ECGs, and clinical laboratory tests.

-

Pharmacokinetics (PK): Serial blood samples are collected at predetermined time points after dosing to measure plasma concentrations of mesdopetam. Key PK parameters calculated include Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

-

Pharmacodynamics (PD): Biomarkers of target engagement are measured. For a dopamine antagonist, plasma prolactin levels are a useful biomarker, as dopamine tonically inhibits prolactin release. An increase in prolactin indicates D2/D3 receptor blockade in the pituitary.

-

Visualization: Clinical Trial Logical Flow

Conclusion

Mesdopetam represents a targeted approach to modulating dopamine signaling for the treatment of Parkinson's disease complications. Its selective antagonism of the dopamine D3 receptor provides a mechanism to stabilize dopamine neurotransmission, particularly in the context of aberrant signaling induced by chronic levodopa therapy. Preclinical data robustly supports its antidyskinetic effects, and while clinical trials have yielded mixed results on primary endpoints, they have consistently shown a favorable safety profile and signals of efficacy on key secondary measures of dyskinesia. The data gathered from extensive preclinical and clinical research positions mesdopetam as a promising candidate for addressing the significant unmet needs of patients with advanced Parkinson's disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mesdopetam (IRL790) - IRLAB [irlab.se]

- 3. IRLAB’s drug candidate mesdopetam's mechanism of action receives confirmation by independent scientists - IRLAB [irlab.se]

- 4. Mesdopetam - Wikipedia [en.wikipedia.org]

- 5. IRLAB Therapeutics — Focused on novel Parkinson’s disease treatments - Edison Group [edisongroup.com]

Investigating the Pharmacokinetics and Pharmacodynamics of Mesdopetam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesdopetam (IRL790) is a novel dopamine D3 receptor antagonist in development for the treatment of levodopa-induced dyskinesia (LID) in patients with Parkinson's disease (PD).[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Mesdopetam, drawing from preclinical and clinical trial data. The document details the drug's mechanism of action, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its clinical efficacy and safety in the target patient population. Methodologies of key clinical trials are described, and quantitative data are presented in structured tables for clarity. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of Mesdopetam's pharmacological profile.

Introduction

Levodopa remains the gold-standard treatment for the motor symptoms of Parkinson's disease. However, long-term therapy is often complicated by the emergence of debilitating levodopa-induced dyskinesia (LID), characterized by involuntary, erratic movements. Mesdopetam is a first-in-class compound being developed to address this significant unmet medical need.[1][3] It is a dopamine D3 receptor antagonist that has shown potential to reduce dyskinesia without compromising the anti-parkinsonian effects of levodopa.[4]

Mechanism of Action

Mesdopetam exerts its therapeutic effect primarily through the antagonism of the dopamine D3 receptor. In Parkinson's disease, particularly in the context of long-term levodopa treatment, there is an upregulation of D3 receptors in the brain's motor circuits. By blocking these receptors, Mesdopetam is thought to modulate the downstream signaling pathways that contribute to the development and manifestation of dyskinesia. Preclinical studies have indicated that this antagonism can reduce abnormal involuntary movements. The drug has a 6- to 8-fold preference for the D3 receptor over the D2 receptor.

Signaling Pathway of Mesdopetam's Action

Pharmacokinetics

A first-in-human Phase 1 study in healthy male volunteers established the pharmacokinetic profile of Mesdopetam. The study revealed rapid absorption and dose-linear pharmacokinetics following both single and multiple oral doses.

Absorption and Distribution

Following oral administration, Mesdopetam is rapidly absorbed, with maximum plasma concentrations (Tmax) generally reached within 2 hours. The pharmacokinetic profile supports a twice-daily dosing regimen.

Metabolism and Excretion

Mesdopetam has a plasma half-life of approximately 7 hours. No significant accumulation of the drug was observed after multiple doses.

Table 1: Pharmacokinetic Parameters of Mesdopetam (Single Ascending Dose in Healthy Volunteers)

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t½ (h) |

| 5 mg | 23.4 | 2.0 | 178 | 7.1 |

| 15 mg | 75.1 | 2.0 | 589 | 6.9 |

| 40 mg | 189 | 2.0 | 1560 | 6.4 |

| 80 mg | 412 | 2.0 | 3340 | 6.8 |

| 120 mg | 589 | 2.5 | 5010 | 7.0 |

Data adapted from the Phase 1 first-in-human study.

Table 2: Pharmacokinetic Parameters of Mesdopetam (Multiple Ascending Dose in Healthy Volunteers)

| Dose (once daily for 10 days) | Cmax,ss (ng/mL) | Tmax,ss (h) | AUCτ,ss (ng*h/mL) |

| 40 mg | 198 | 2.0 | 1620 |

| 80 mg | 423 | 2.0 | 3450 |

Data adapted from the Phase 1 first-in-human study. Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach Cmax at steady state; AUCτ,ss: Area under the plasma concentration-time curve over a dosing interval at steady state.

Pharmacodynamics and Clinical Efficacy

The clinical development program for Mesdopetam has included Phase 2a and Phase 2b studies to evaluate its efficacy and safety in patients with Parkinson's disease experiencing levodopa-induced dyskinesia.

Phase 2a Study (NCT03368170)

This study provided initial proof-of-concept for the anti-dyskinetic effects of Mesdopetam. A meta-analysis of the Phase 2a and 2b trials showed significant and clinically relevant improvements in LID as assessed by the Unified Dyskinesia Rating Scale (UDysRS) and 'good ON' time (ON time without troublesome dyskinesia).

Phase 2b Study (NCT04435431)

This randomized, double-blind, placebo-controlled study further investigated the efficacy and safety of three different doses of Mesdopetam (2.5 mg, 5 mg, and 7.5 mg twice daily) over a 12-week period in 156 patients with Parkinson's disease and at least two hours of troublesome dyskinesia per day. While the study did not meet its primary endpoint of a statistically significant increase in 'good ON' time for the overall study population, the highest dose (7.5 mg) showed a clinically meaningful increase. Importantly, the study demonstrated a significant reduction in dyskinesia as measured by the Unified Dyskinesia Rating Scale (UDysRS).

Table 3: Key Efficacy Results from the Phase 2b Study (12 weeks)

| Treatment Group | Change from Baseline in 'Good ON' time (hours) | Change from Baseline in UDysRS Total Score |

| Placebo | +0.5 | -3.8 |

| Mesdopetam 2.5 mg b.i.d. | +0.9 | -7.9 |

| Mesdopetam 5 mg b.i.d. | +0.7 | -7.2 |

| Mesdopetam 7.5 mg b.i.d. | +1.1 | -10.0 |

Data adapted from published results of the Phase 2b clinical trial. 'Good ON' time refers to the daily time patients experienced good motor control without troublesome dyskinesia. A negative change in UDysRS score indicates improvement.

Experimental Protocols

Phase 1 First-in-Human Study

This was a randomized, double-blind, placebo-controlled, single-ascending-dose and multiple-ascending-dose study in healthy male volunteers. Blood samples for pharmacokinetic analysis were collected at predefined time points after drug administration. Safety and tolerability were assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Experimental Workflow for Phase 1 Study

Phase 2b Clinical Trial (NCT04435431)

This was a multicenter, randomized, double-blind, placebo-controlled trial in patients with Parkinson's disease experiencing at least two hours of troublesome levodopa-induced dyskinesia daily.

-

Patient Population: Patients with a diagnosis of Parkinson's disease, on a stable regimen of levodopa-based medication, and experiencing troublesome dyskinesia.

-

Intervention: Patients were randomized to receive Mesdopetam (2.5 mg, 5 mg, or 7.5 mg) or placebo, administered orally twice daily for 12 weeks.

-

Primary Endpoint: Change from baseline in daily "good ON" time, measured using patient-completed diaries.

-

Secondary Endpoints: Included the change from baseline in the Unified Dyskinesia Rating Scale (UDysRS) score, OFF-time, and other measures of motor function and disability.

Methodology for Patient Diary and UDysRS Assessment

Patient diaries are a standard tool in Parkinson's disease trials to assess motor fluctuations. Patients are trained to record their motor state at regular intervals (e.g., every 30 minutes) throughout the day, categorizing their status as "OFF" (poor motor control), "ON" (good motor control), or "ON with troublesome dyskinesia".

The Unified Dyskinesia Rating Scale (UDysRS) is a comprehensive tool used to assess the severity and impact of dyskinesia. It includes both patient-reported and clinician-observed components to evaluate the historical and objective aspects of dyskinesia.

Logical Relationship in Phase 2b Trial Design

Safety and Tolerability

Across the clinical trial program, Mesdopetam has been generally well-tolerated. In the Phase 1 study, adverse events were mainly related to the nervous system and were dose-dependent. No serious adverse events led to withdrawal from the study. In the Phase 2b study, the adverse event profile of Mesdopetam was similar to that of placebo.

Conclusion

Mesdopetam, a novel dopamine D3 receptor antagonist, has demonstrated a favorable pharmacokinetic profile with rapid absorption and a half-life supporting twice-daily dosing. Pharmacodynamic studies, particularly the Phase 2b trial, have provided evidence for its anti-dyskinetic effects in patients with Parkinson's disease. While the primary endpoint for 'good ON' time was not met in the overall Phase 2b study population, the significant improvements observed in the UDysRS at the highest dose suggest a clinically meaningful benefit. Further investigation in Phase 3 trials is warranted to confirm the efficacy and safety of Mesdopetam as a potential new treatment for levodopa-induced dyskinesia.

References

- 1. The Parkinson’s Disease e-Diary: Developing a Clinical and Research Tool for the Digital Age - PMC [pmc.ncbi.nlm.nih.gov]

- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 3. irlab.se [irlab.se]

- 4. Patient Diaries As a Clinical Endpoint in Parkinson's Disease Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

Mesdopetam: A Technical Whitepaper on Therapeutic Applications Beyond Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mesdopetam (IRL790) is a novel dopamine D3 receptor antagonist currently in late-stage clinical development for Parkinson's disease (PD). While its primary focus has been on treating levodopa-induced dyskinesia (LID) and psychosis in PD patients, its unique mechanism of action holds significant promise for a broader range of neuropsychiatric disorders. This technical guide explores the scientific rationale, preclinical evidence, and potential clinical applications of Mesdopetam beyond its initial focus on Parkinson's disease, with a particular emphasis on its potential in treating tardive dyskinesia (TD) and other conditions characterized by dopamine dysregulation.

Core Mechanism of Action: Targeting the Dopamine D3 Receptor

Mesdopetam is a selective antagonist of the dopamine D3 receptor, with a lower affinity for the D2 receptor.[1][2] The dopamine D3 receptor is predominantly expressed in the limbic regions of the brain, areas associated with reward, emotion, and cognition.[3] In several neuropsychiatric conditions, the D3 receptor is upregulated and implicated in the pathophysiology of symptoms. By antagonizing the D3 receptor, Mesdopetam can modulate dopamine signaling in these key brain regions.

Signaling Pathways

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) activity.

Potential Therapeutic Application: Tardive Dyskinesia

Tardive dyskinesia (TD) is a serious, often irreversible, movement disorder caused by long-term use of antipsychotic medications that block dopamine D2 receptors. The pathophysiology of TD is complex but is thought to involve neuroadaptive changes in the basal ganglia, including supersensitivity of dopamine receptors.

Rationale for Mesdopetam in Tardive Dyskinesia

The rationale for using Mesdopetam in TD is based on the role of the D3 receptor in dopamine sensitization and the potential for D3 antagonism to stabilize dopamine signaling without the motor side effects associated with strong D2 blockade. While direct clinical trial data for Mesdopetam in TD is not yet publicly available, its potential is a significant area of interest for its developers.[4][5]

Preclinical Evidence

While specific preclinical studies of Mesdopetam in animal models of TD have not been detailed in currently available public information, the extensive preclinical work in levodopa-induced dyskinesia provides a strong surrogate. These studies demonstrate Mesdopetam's ability to reduce abnormal involuntary movements (AIMs) in rodent models of dopamine hypersensitivity.

Potential Therapeutic Application: Psychosis

Beyond Parkinson's disease psychosis, Mesdopetam's mechanism of action suggests potential utility in other psychotic disorders, such as schizophrenia. The hyperdopaminergic state in the limbic system is a key feature of psychosis, and the selective D3 receptor antagonism offered by Mesdopetam could provide a targeted approach to ameliorate psychotic symptoms with a potentially favorable side-effect profile compared to broader-spectrum antipsychotics.

Preclinical Evidence in a Rodent Model of Psychosis

Preclinical studies have investigated the effects of Mesdopetam in a rodent model of Parkinson's disease psychosis. These studies provide valuable insights into its potential antipsychotic properties that may be translatable to other psychotic conditions.

Experimental Protocol: Rodent Model of Parkinson's Disease Psychosis

-

Animal Model: Rats with 6-hydroxydopamine (6-OHDA) lesions to induce a Parkinsonian state, followed by levodopa priming.

-

Induction of Psychosis-like Behavior: Acute administration of the NMDA antagonist MK-801 to induce psychosis-like behaviors.

-

Treatment Groups:

-

Vehicle control

-

Mesdopetam

-

Clozapine (atypical antipsychotic)

-

Pimavanserin (selective serotonin 5-HT2A inverse agonist)

-

-

Assessments:

-

Characterization of neurophysiological brain states through local field potential recordings in various cortical and subcortical regions.

-

Evaluation of aberrant high-frequency oscillations and abnormal synchronization between brain regions, which are considered neurophysiological markers of the psychosis-like state.

-

-

Key Findings: Mesdopetam was found to reverse key features of the psychosis-like state, including the reduction of aberrant high-frequency oscillations in prefrontal structures and a decrease in abnormal synchronization between different brain regions. These effects were comparable to those of the established antipsychotics clozapine and pimavanserin.

Other Potential Neurological and Psychiatric Applications

The role of the dopamine D3 receptor in various neuropsychiatric disorders suggests that Mesdopetam's therapeutic potential may extend to other conditions, including:

-

Bipolar Disorder: Dysregulation of dopamine signaling is implicated in the manic and depressive phases of bipolar disorder.

-

Schizophrenia: The D3 receptor is a target of interest for treating the negative and cognitive symptoms of schizophrenia.

-

Substance Use Disorders: The D3 receptor is involved in the reward pathways that are central to addiction.

While preclinical or clinical data for Mesdopetam in these specific indications are not yet available, the strong scientific rationale warrants further investigation.

Quantitative Data from Levodopa-Induced Dyskinesia Clinical Trials

Although the primary focus of this whitepaper is on applications beyond Parkinson's disease, the quantitative data from the levodopa-induced dyskinesia (LID) trials provide the most robust clinical evidence for Mesdopetam's ability to modulate dopamine-related motor complications. These data are crucial for understanding its potential in other dyskinetic disorders like tardive dyskinesia.

Phase IIb Clinical Trial in Parkinson's Disease with LID (NCT04435431)

This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of three different doses of Mesdopetam in patients with Parkinson's disease experiencing troublesome dyskinesia.

Table 1: Study Design and Patient Demographics (NCT04435431)

| Parameter | Details |

| Number of Patients | 156 randomized (125 completed) |

| Treatment Arms | Mesdopetam 2.5 mg twice dailyMesdopetam 5 mg twice dailyMesdopetam 7.5 mg twice dailyPlacebo |

| Treatment Duration | 12 weeks |

| Primary Endpoint | Change in daily "ON-time" without troublesome dyskinesia ("good ON-time") |

| Secondary Endpoint | Change in Unified Dyskinesia Rating Scale (UDysRS) score |

Table 2: Efficacy Results - Unified Dyskinesia Rating Scale (UDysRS) (NCT04435431)

| Treatment Group | Change from Baseline in UDysRS (Parts 1, 3, & 4) at Week 12 | p-value vs. Placebo |

| Mesdopetam 7.5 mg twice daily | Statistically significant improvement | 0.026 |

Note: While the primary endpoint of "good ON-time" was not met, the significant improvement in the secondary endpoint of UDysRS, a comprehensive measure of dyskinesia, is a key finding.

Conclusion and Future Directions

Mesdopetam's selective dopamine D3 receptor antagonism presents a promising therapeutic strategy for a range of neuropsychiatric disorders beyond Parkinson's disease. The strong preclinical evidence for its antipsychotic effects and the robust clinical data demonstrating its anti-dyskinetic properties in a related condition provide a solid foundation for its investigation in tardive dyskinesia and other psychoses. Future clinical trials specifically designed to evaluate the efficacy and safety of Mesdopetam in these patient populations are eagerly anticipated and will be crucial in defining its broader therapeutic role. The potential to offer a targeted treatment with a favorable side-effect profile makes Mesdopetam a significant compound of interest for the neuroscience research and drug development community.

References

- 1. Mesdopetam - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Mesdopetam for the Treatment of Levodopa Induced Dyskinesia in Parkinson's Disease: A Randomized Phase 2b Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurophysiological Treatment Effects of Mesdopetam, Pimavanserin and Amantadine in a Rodent Model of Levodopa‐Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IRLAB publishes Phase IIb data on mesdopetam in Movement Disorders Clinical Practice - IRLAB [irlab.se]

- 5. IRLAB publishes preclinical data on mesdopetam in the esteemed European Journal of Neuroscience - IRLAB [irlab.se]

Mesdopetam's Potential Impact on Neuroinflammation in Parkinson's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing mesdopetam's effects on neuroinflammation in Parkinson's disease (PD) models is limited in publicly available literature. This guide synthesizes information on its known mechanisms of action and data from related compounds to provide a scientifically grounded overview of its potential role in modulating neuroinflammatory processes.

Introduction

Mesdopetam (IRL790) is a novel dopamine D3 receptor antagonist under investigation primarily for the treatment of levodopa-induced dyskinesia (LID) in Parkinson's disease.[1][2] Beyond its effects on motor complications, the pharmacological profile of mesdopetam, which includes affinity for the sigma-1 receptor, suggests a potential role in modulating the neuroinflammatory cascades implicated in the pathogenesis of Parkinson's disease.[3] Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of inflammatory mediators, is a key contributor to the progressive neurodegeneration observed in PD.[4][5] This technical guide explores the hypothesized effects of mesdopetam on neuroinflammation in PD models, based on its interaction with the dopamine D3 and sigma-1 receptors.

Core Mechanisms of Action and Potential Anti-inflammatory Effects

Mesdopetam's primary mechanism of action is as an antagonist of the dopamine D3 receptor. Additionally, it exhibits affinity for the sigma-1 receptor. Both of these receptors have been implicated in the regulation of neuroinflammatory processes.

Dopamine D3 Receptor Antagonism and Neuroinflammation

Studies have indicated that the dopamine D3 receptor is involved in modulating immune responses within the central nervous system. Research using D3 receptor-deficient mice and selective D3 receptor antagonists has shown that blocking this receptor can attenuate neuroinflammation and subsequent neurodegeneration in animal models of Parkinson's disease. The proposed mechanism involves altering the pro-inflammatory phenotype of glial cells. Antagonism of the D3 receptor may lead to a reduction in microglial activation and the production of pro-inflammatory cytokines.

Sigma-1 Receptor agonism and Neuroinflammation

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in cellular stress responses. Activation of the sigma-1 receptor has been shown to exert neuroprotective effects by modulating neuroinflammation. This includes promoting a shift in microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory and neuroprotective M2 phenotype.

Quantitative Data

Direct quantitative data on mesdopetam's effect on specific neuroinflammatory markers in Parkinson's models are not yet available in the literature. The following table summarizes mesdopetam's known binding affinities and the effects of a different dopamine D3 receptor antagonist, PG01037, on neuroinflammation to provide a potential framework for mesdopetam's action.

| Compound | Target | Binding Affinity (Ki) | Reported Effect on Neuroinflammation in PD Models | Model System | Citation |

| Mesdopetam | Dopamine D3 Receptor | 90 nM | Not yet reported | - | |

| Mesdopetam | Dopamine D2 Receptor | 540–750 nM | Not yet reported | - | |

| Mesdopetam | Sigma-1 Receptor | 870 nM | Not yet reported | - | |

| PG01037 | Dopamine D3 Receptor | 0.70 nM | Attenuated loss of dopaminergic neurons, modified pro-inflammatory glial phenotype | MPTPp mouse model |

Experimental Protocols

To investigate the potential effects of mesdopetam on neuroinflammation in a Parkinson's disease model, the following experimental protocols are commonly employed.

6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease

This model is widely used to study the pathophysiology of PD and to evaluate potential therapeutic interventions.

Objective: To induce a unilateral lesion of the nigrostriatal dopamine pathway, mimicking the dopamine depletion seen in Parkinson's disease.

Materials:

-

7-8 week-old male C57BL/6 mice

-

6-hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid

-

Sterile 0.9% saline

-

Desipramine (2.5 mg/mL)

-

Pargyline (0.5 mg/mL)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Hamilton syringe

Procedure:

-

Pre-operative Care (1-3 days prior to surgery):

-

House mice in groups with cage enrichment.

-

Provide supplementary food to prevent post-surgery neophobia.

-

-

Drug Preparation:

-

Prepare a solution of desipramine (25 mg) and pargyline (5 mg) in 10 mL of sterile saline. Sonicate with gentle heat until fully dissolved.

-

Prepare a fresh solution of 6-OHDA (e.g., 4 µg/µL free base) in sterile saline containing 0.02 mg/mL ascorbic acid to prevent oxidation.

-

-

Surgical Procedure:

-

Anesthetize the mouse and place it in the stereotaxic apparatus.

-

Administer desipramine (to protect noradrenergic neurons) and pargyline (a monoamine oxidase inhibitor) intraperitoneally 30 minutes before 6-OHDA injection.

-

Inject a low or high dose of 6-OHDA into the medial forebrain bundle to create a partial or complete lesion, respectively. Alternatively, inject into the dorsal striatum for a partial lesion model.

-

Injection coordinates (from bregma): Anteroposterior (AP) +0.6 mm; Mediolateral (ML) ±2.2 mm; Dorsoventral (DV) -3.2 mm for striatal injection.

-

Inject 1 µL of the 6-OHDA solution at a slow, controlled rate.

-

Leave the needle in place for several minutes before slowly retracting it.

-

-

Post-operative Care:

-

Administer subcutaneous sterile glucose solution to prevent dehydration.

-

Monitor the animals closely for recovery.

-

Immunohistochemical Analysis of Microglial Activation

Objective: To quantify the extent of microglial activation in brain tissue from the 6-OHDA model.

Materials:

-

Brain sections from 6-OHDA and control mice

-

Primary antibodies: anti-Iba1, anti-CD68

-

Fluorescently labeled secondary antibodies

-

Microscope with imaging software

Procedure:

-

Tissue Preparation: Perfuse animals and prepare cryostat or vibratome sections of the striatum and substantia nigra.

-

Immunohistochemistry:

-

Incubate sections with primary antibodies against Iba1 (a pan-microglia marker) and CD68 (a marker of phagocytic microglia).

-

Wash and incubate with appropriate fluorescently labeled secondary antibodies.

-

-

Imaging and Quantification:

-

Capture images using a fluorescence microscope.

-

Quantify microglial activation by measuring:

-

The number of Iba1-positive cells.

-

The intensity of Iba1 and CD68 staining.

-

Changes in microglial morphology (e.g., from a ramified to an amoeboid shape).

-

-

Quantification of Cytokines and Chemokines in Brain Tissue

Objective: To measure the levels of pro- and anti-inflammatory cytokines and chemokines in brain tissue.

Materials:

-

Brain tissue from 6-OHDA and control mice

-

Tissue Lysis Buffer

-

Bead-based multiplex immunoassay kit (e.g., Bio-Plex Pro Mouse Chemokine Panel)

-

Multiplex assay reader (e.g., Bio-Plex 200)

Procedure:

-

Sample Preparation:

-

Homogenize brain tissue (e.g., striatum, substantia nigra) in Tissue Lysis Buffer.

-

Centrifuge the homogenate to pellet debris and collect the supernatant.

-

-

Multiplex Immunoassay:

-

Perform the assay according to the manufacturer's instructions, using 50 µL of the tissue supernatant.

-

-

Data Analysis:

-

Analyze the samples on a multiplex reader to simultaneously quantify multiple cytokines and chemokines.

-

Compare the levels of inflammatory mediators between mesdopetam-treated and vehicle-treated 6-OHDA mice.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized signaling pathways through which mesdopetam may exert anti-inflammatory effects and a general experimental workflow to test this hypothesis.

Conclusion and Future Directions

While mesdopetam is primarily being developed for its effects on motor complications in Parkinson's disease, its pharmacological profile presents a compelling rationale for investigating its potential to modulate neuroinflammation. The antagonism of the dopamine D3 receptor and agonism of the sigma-1 receptor are both mechanisms with established roles in attenuating inflammatory processes within the brain.

Future preclinical studies are warranted to directly assess the impact of mesdopetam on microglial activation, cytokine production, and neuronal survival in established animal models of Parkinson's disease. Such research would not only provide a more comprehensive understanding of mesdopetam's mechanism of action but could also broaden its therapeutic potential to include disease-modifying effects in neurodegenerative conditions characterized by a significant inflammatory component. The experimental protocols and hypothesized pathways outlined in this guide provide a framework for these future investigations.

References

Methodological & Application

In Vitro Assays to Measure Mesdopetam's Antagonism of the Dopamine D3 Receptor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesdopetam (also known as IRL790) is a novel dopamine D3 receptor antagonist under investigation for the treatment of Parkinson's disease and other neurological disorders.[1][2] Characterizing the in vitro pharmacological profile of Mesdopetam is crucial for understanding its mechanism of action and for the development of new therapeutics targeting the dopaminergic system. These application notes provide detailed protocols for two key in vitro assays used to quantify the antagonistic properties of Mesdopetam at the human dopamine D3 receptor: a radioligand binding assay to determine its binding affinity (Ki) and a [³⁵S]GTPγS functional assay to measure its potency (IC₅₀) in inhibiting G-protein activation.

Data Presentation

The following table summarizes the quantitative data for Mesdopetam's interaction with the human dopamine D3 receptor.

| Parameter | Value | Assay Type | Receptor Source |

| Kᵢ | 90 nM | Radioligand Binding Assay | Human recombinant D3 receptor |

| IC₅₀ | 9.8 µM | Functional Assay | Human recombinant D3 receptor |

Table 1: In Vitro pharmacological data for Mesdopetam at the human dopamine D3 receptor.[3]

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[4][5] Upon activation by an agonist, the D3 receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein. This leads to the dissociation of the Gα(i/o) subunit from the Gβγ dimer. The activated Gα(i/o) subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can further modulate the activity of downstream effectors, including ion channels and protein kinases, to regulate neuronal function.

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (Mesdopetam) by measuring its ability to compete with a radiolabeled ligand for binding to the dopamine D3 receptor.

Experimental Workflow:

References

- 1. A first-in-human oral dose study of mesdopetam (IRL790) to assess its safety, tolerability, and pharmacokinetics in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mesdopetam (IRL790) - IRLAB [irlab.se]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Efficacy of Mesdopetam in Dyskinesia: Application Notes and Protocols for Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing rodent models for evaluating the efficacy of Mesdopetam in treating Levodopa-induced dyskinesia (LID). The following sections detail the experimental protocols, data interpretation, and the underlying signaling pathways involved in Mesdopetam's mechanism of action.

Introduction

Mesdopetam (IRL790) is a novel dopamine D3 receptor antagonist under development for the treatment of Levodopa-induced dyskinesia (LID), a debilitating side effect experienced by many Parkinson's disease patients.[1][2] Preclinical studies in well-established animal models are crucial for elucidating the therapeutic potential and mechanism of action of Mesdopetam. This document outlines the key experimental procedures for inducing and assessing LID in a rat model and for evaluating the therapeutic effects of Mesdopetam.

Animal Model: The Unilateral 6-OHDA Lesioned Rat Model of Parkinson's Disease and LID

The unilateral 6-hydroxydopamine (6-OHDA) lesioned rat is a widely used and validated model for studying Parkinson's disease and subsequent L-DOPA-induced dyskinesia.[3][4] This model mimics the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.

Experimental Protocol: Induction of 6-OHDA Lesion

-

Animal Preparation: Adult male Sprague-Dawley or Wistar rats (200-250g) are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A small burr hole is drilled in the skull to allow for the injection of 6-OHDA.

-

6-OHDA Injection: A solution of 6-OHDA hydrochloride (typically 8-12 µg in 2-4 µL of saline with 0.02% ascorbic acid to prevent oxidation) is unilaterally injected into the medial forebrain bundle (MFB). The stereotaxic coordinates for the MFB injection are approximately: Antero-Posterior (AP): -2.5 mm from Bregma, Medio-Lateral (ML): -2.0 mm from Bregma, and Dorso-Ventral (DV): -8.5 mm from the dura.[3]

-

Post-operative Care: Animals receive post-operative analgesia and are closely monitored for recovery. The lesion develops over 2-3 weeks, leading to a significant depletion of dopamine in the ipsilateral striatum.

Experimental Protocol: Induction of Levodopa-Induced Dyskinesia (LID)

-

L-DOPA Priming: Approximately 2-3 weeks after 6-OHDA lesioning, rats are treated daily with L-DOPA (typically 6-10 mg/kg, i.p. or s.c.) in combination with a peripheral DOPA decarboxylase inhibitor such as benserazide (12.5 mg/kg) to prevent peripheral side effects.

-

Development of Dyskinesia: Chronic L-DOPA administration over a period of 2-3 weeks leads to the development of abnormal involuntary movements (AIMs), which are the rodent equivalent of dyskinesia in humans.

Assessment of Mesdopetam Efficacy

Behavioral Assessment: Abnormal Involuntary Movement Scale (AIMS)

The severity of LID is quantified using the Abnormal Involuntary Movement Scale (AIMS). This scale assesses the frequency and amplitude of axial, limb, and orolingual dyskinesias.

-

Habituation: On the day of testing, rats are placed in individual transparent observation cages for a 10-15 minute habituation period.

-

Drug Administration: Animals are administered their daily L-DOPA/benserazide treatment. Test compounds, such as Mesdopetam (e.g., 3 and 10 mg/kg, s.c.), are typically co-administered with L-DOPA.

-

Observation Period: Following drug administration, each rat is observed for AIMs for 1-2 minutes at regular intervals (e.g., every 20 minutes for a total of 180 minutes).

-

Scoring: AIMs are scored on a scale from 0 to 4 for each of the three subtypes (axial, limb, and orolingual), based on the proportion of the observation time the movements are present and their amplitude.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of Mesdopetam on L-DOPA-induced dyskinesia in the 6-OHDA rat model. The data represents the reduction in contralateral rotations and Abnormal Involuntary Movements (AIMs).

| Treatment Group | Dose (mg/kg) | Outcome Measure | Result |

| L-DOPA | 10 | Contralateral Turns | Baseline Dyskinesia |

| L-DOPA + Mesdopetam | 3 | Contralateral Turns | Attenuated increase in turns compared to L-DOPA alone |

| L-DOPA | 10 | AIMs Score | Baseline Dyskinesia |

| L-DOPA + Mesdopetam | 3 | AIMs Score | Reduction in AIMs score |

| L-DOPA + Amantadine | 40 | AIMs Score | Similar reduction of LIDs to low-dose Mesdopetam |

Neurophysiological Correlates of Mesdopetam Efficacy

Recent studies have highlighted the importance of neurophysiological biomarkers in assessing the efficacy of anti-dyskinetic treatments. A key finding is the correlation between a reduction in narrow gamma band oscillations (NBGs) in sensorimotor brain regions and a decrease in dyskinetic symptoms.

Experimental Protocol: In Vivo Electrophysiology in the Sensorimotor Cortex

-

Electrode Implantation: Prior to L-DOPA priming, rats are implanted with multi-electrode arrays in the sensorimotor cortex, specifically targeting the forelimb or hindlimb representation area. Stereotaxic coordinates for the hindlimb representation in the rat motor cortex are approximately 1.25–3.75 mm posterior to Bregma and 1–3.25 mm lateral to the midline.

-

Local Field Potential (LFP) Recordings: Following recovery and the development of LIDs, LFPs are recorded from the implanted electrodes in freely moving animals. Recordings are typically taken before and after the administration of L-DOPA and the test compound (Mesdopetam).

-

Data Analysis: Narrow Gamma Band Oscillation Analysis:

-

Filtering: The raw LFP signal is band-pass filtered to isolate the gamma frequency range (typically 30-100 Hz). A more specific "narrowband" gamma is often observed in the 60-90 Hz range in relation to dyskinesia.

-

Power Spectral Density (PSD) Analysis: The PSD is calculated for the filtered LFP signal to quantify the power of oscillations at different frequencies within the gamma band. This is often done using methods like Welch's periodogram.

-

Time-Frequency Analysis: To observe dynamic changes in gamma power over time, a time-frequency analysis (e.g., using a continuous wavelet transform or short-time Fourier transform) is performed. This allows for the visualization of changes in gamma oscillations in relation to the onset and severity of dyskinetic movements.

-

Quantification: The power within the narrow gamma band is quantified and compared across different treatment conditions (e.g., L-DOPA alone vs. L-DOPA + Mesdopetam). A significant reduction in narrow gamma band power following Mesdopetam treatment would be indicative of its anti-dyskinetic efficacy.

-

Signaling Pathways and Mechanism of Action

Mesdopetam's primary mechanism of action is the antagonism of the dopamine D3 receptor. In the context of LID, this action is thought to modulate the aberrant signaling of the dopamine D1 receptor, which plays a crucial role in the development of dyskinesia.

Dopamine D1 and D3 Receptor Signaling in Dyskinesia

Caption: Mesdopetam's antagonism of the D3 receptor is thought to reduce the potentiation of D1 receptor signaling, thereby alleviating dyskinesia.